molecular formula C21H25N3O6S2 B5009447 [1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone

[1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone

Cat. No.: B5009447
M. Wt: 479.6 g/mol
InChI Key: JBLUEYZZUBKOCL-UHFFFAOYSA-N
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Description

[1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone is a complex organic compound that features a piperazine ring substituted with benzenesulfonyl groups and a morpholine ring

Properties

IUPAC Name

[1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c25-21(22-13-15-30-16-14-22)20-17-23(31(26,27)18-7-3-1-4-8-18)11-12-24(20)32(28,29)19-9-5-2-6-10-19/h1-10,20H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLUEYZZUBKOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

[1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to remove the sulfonyl groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperazine or morpholine rings.

Scientific Research Applications

Chemistry

In chemistry, [1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

Piperazine derivatives are known for their biological activity, including antiviral, antipsychotic, and antimicrobial properties . This compound could be explored for similar activities or as a precursor to active pharmaceutical ingredients.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

based on the known activities of piperazine derivatives, it is likely that this compound interacts with specific molecular targets, such as GABA receptors or other neurotransmitter receptors . These interactions can lead to various biological effects, including modulation of neurotransmission and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone apart from similar compounds is its unique combination of a piperazine ring with benzenesulfonyl groups and a morpholine ring

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